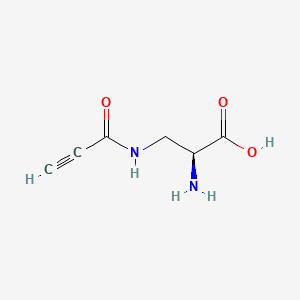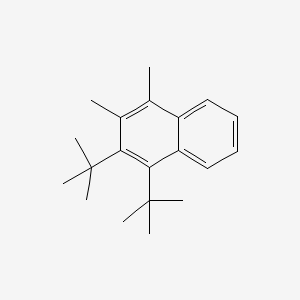
Bis(1,1-dimethylethyl)dimethylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1,1-dimethylethyl)dimethylnaphthalene is an organic compound with the molecular formula C20H28 It is a derivative of naphthalene, where two 1,1-dimethylethyl groups and two methyl groups are attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,1-dimethylethyl)dimethylnaphthalene typically involves the alkylation of naphthalene with tert-butyl chloride and methyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Alkylation of Naphthalene:
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced separation techniques such as distillation and crystallization is employed to isolate and purify the final product.
化学反应分析
Types of Reactions
Bis(1,1-dimethylethyl)dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Halogenated naphthalenes
科学研究应用
Bis(1,1-dimethylethyl)dimethylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Bis(1,1-dimethylethyl)dimethylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- 1,8-Bis(dimethylamino)naphthalene
- Di-tert-butyl N,N-diethylphosphoramidite
- Phenol,2,4-Bis(1,1-Dimethylethyl)
Uniqueness
Bis(1,1-dimethylethyl)dimethylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties
属性
CAS 编号 |
85650-87-9 |
|---|---|
分子式 |
C20H28 |
分子量 |
268.4 g/mol |
IUPAC 名称 |
1,2-ditert-butyl-3,4-dimethylnaphthalene |
InChI |
InChI=1S/C20H28/c1-13-14(2)17(19(3,4)5)18(20(6,7)8)16-12-10-9-11-15(13)16/h9-12H,1-8H3 |
InChI 键 |
OMLQMAOLMRPWAN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C2=CC=CC=C12)C(C)(C)C)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)-](/img/structure/B13807856.png)
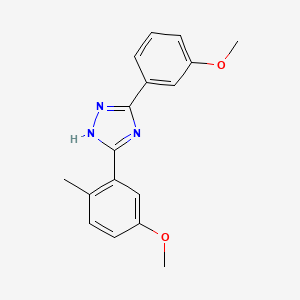
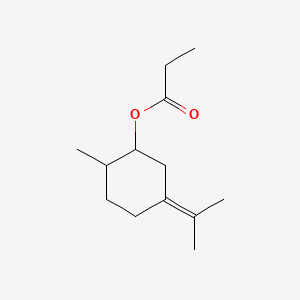
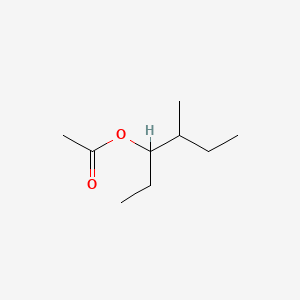

![1-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-yl)methanamine](/img/structure/B13807901.png)
![4H-Cyclopenta[b]thiophene-3-carboxylicacid,2-[[[[(2-fluorophenyl)methylene]hydrazino]oxoacetyl]amino]-5,6-dihydro-,methylester(9CI)](/img/structure/B13807903.png)
![2-Methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine](/img/structure/B13807909.png)
![1-[(4S)-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B13807917.png)

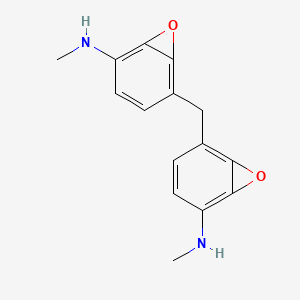
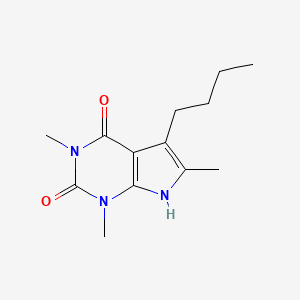
![(2-Fluorophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13807931.png)
